molecular formula C9H13N3O B2764766 2-Amino-5-(dimethylamino)benzamide CAS No. 63365-21-9

2-Amino-5-(dimethylamino)benzamide

Cat. No. B2764766
CAS RN: 63365-21-9
M. Wt: 179.223
InChI Key: BKIBPJMQGQSAGT-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)benzamide, also known as DMABA, is an organic compound that is part of the class of benzamides. It has a molecular formula of C8H13N3O and is a colorless solid. DMABA is a widely used compound in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Synthesis and Activity in Medicinal Chemistry

A variety of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared using 3- or 4-(N,N-dimethylamino)benzoic acid. These compounds demonstrated anti-inflammatory activity, with some showing no adverse effect on myocardial function (Lynch et al., 2006).

Inhibition in Chemical Processes

The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile yielded a new α-amino lithium imide, which showed inhibition in the cyclotrimerization of benzonitrile to triazine, suggesting a potential mechanism for cyclotrimerization processes (Davies et al., 1997).

Cancer Treatment Research

N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide was identified as a selective and efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in cancer treatment (Borzilleri et al., 2006).

Antitumor and Anticonvulsant Properties

Compounds derived from N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide exhibited in vivo antitumor activity, especially against solid tumors (Denny et al., 1987). Another study identified 4-amino-N-(2,6-dimethylphenyl)benzamide as an effective anticonvulsant in animal models (Robertson et al., 1987).

Biological Applications in Medicinal Chemistry

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and tested for their inhibitory potential, showcasing applications in medicinal chemistry (Saeed et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives, including 2 - (n -hexylamino)-4-(3' - N,N -dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5- s -triazine, showed significant inhibition of steel corrosion in acidic solutions, demonstrating applications in materials science (Hu et al., 2016).

Imaging Applications in Oncology

N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) PET imaging probe was developed for the diagnosis of melanoma, offering superior detection of primary and metastatic melanomas compared to conventional PET imaging agents (Pyo et al., 2020).

Analysis in Environmental Chemistry

The analysis of dissolved free monosaccharides in seawater using 2-amino benzamide as a pre-column derivatization reagent was investigated, showing the potential for molecular analysis in environmental studies (Alyuruk et al., 2021).

properties

IUPAC Name

2-amino-5-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)6-3-4-8(10)7(5-6)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBPJMQGQSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(dimethylamino)benzamide

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